molecular formula C13H23NO4 B1431962 Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate CAS No. 1785761-67-2

Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

Cat. No.: B1431962
CAS No.: 1785761-67-2
M. Wt: 257.33 g/mol
InChI Key: VISKNAYISXLWKR-UHFFFAOYSA-N
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Description

Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate: is a complex organic compound with the molecular formula C13H23NO4 and a molecular weight of 257.33 g/mol . This compound is characterized by its unique structure, which includes a spirocyclic framework and a hydroxyl group, making it a valuable intermediate in various chemical syntheses.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically involves multiple steps, starting with the formation of a spirocyclic core followed by functional group modifications. One common approach is the cyclization of a suitable precursor, such as an amino alcohol, under acidic conditions to form the spirocyclic structure. Subsequent esterification reactions introduce the ethyl carboxylate group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized reactors to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the hydroxyl group to a carbonyl group.

  • Reduction: Reduction of the carboxylate group to an alcohol.

  • Substitution: Replacement of the ethyl group with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed:

  • Oxidation: Formation of 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylic acid.

  • Reduction: Formation of 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-ethanol.

  • Substitution: Formation of various derivatives depending on the substituent introduced.

Scientific Research Applications

Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its spirocyclic structure is particularly useful in the construction of natural products and pharmaceuticals.

Biology: Research in biology has explored the potential biological activity of this compound, including its effects on various cellular processes. It may be used as a tool compound to study enzyme inhibition or receptor binding.

Medicine: In the medical field, Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate could be investigated for its therapeutic potential. Its unique structure may offer advantages in drug design and development.

Industry: Industrially, this compound is used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and polymer synthesis.

Mechanism of Action

The mechanism by which Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate access. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

  • Tert-butyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate

  • 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylic acid

Uniqueness: Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate stands out due to its ethyl ester group, which provides different reactivity compared to its tert-butyl and acid counterparts. This ethyl group can be easily modified or removed, offering greater versatility in synthetic applications.

Properties

IUPAC Name

ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-3-17-11(15)14-7-4-13(5-8-14)10-12(2,16)6-9-18-13/h16H,3-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VISKNAYISXLWKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCC2(CC1)CC(CCO2)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701132413
Record name 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 4-hydroxy-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1785761-67-2
Record name 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 4-hydroxy-4-methyl-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1785761-67-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Oxa-9-azaspiro[5.5]undecane-9-carboxylic acid, 4-hydroxy-4-methyl-, ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701132413
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Ethyl 4-hydroxy-4-methyl-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate
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